molecular formula C9H7F2NO2 B6182426 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 2613388-22-8

2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B6182426
CAS No.: 2613388-22-8
M. Wt: 199.15 g/mol
InChI Key: SZFKFCQCDWXWRD-UHFFFAOYSA-N
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Description

2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound with the molecular formula C9H7F2NO2 and a molecular weight of 199.16 g/mol This compound is characterized by the presence of a benzoxazepine ring system, which includes both oxygen and nitrogen atoms within the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with fluorinated reagents . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
  • 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derivatives

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

2613388-22-8

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2,2-difluoro-3,4-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H7F2NO2/c10-9(11)5-12-8(13)6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,12,13)

InChI Key

SZFKFCQCDWXWRD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C(=O)N1)(F)F

Purity

95

Origin of Product

United States

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